4-Chlorobutyl nonanoate 4-Chlorobutyl nonanoate
Brand Name: Vulcanchem
CAS No.: 35161-88-7
VCID: VC19653864
InChI: InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-10-13(15)16-12-9-8-11-14/h2-12H2,1H3
SMILES:
Molecular Formula: C13H25ClO2
Molecular Weight: 248.79 g/mol

4-Chlorobutyl nonanoate

CAS No.: 35161-88-7

Cat. No.: VC19653864

Molecular Formula: C13H25ClO2

Molecular Weight: 248.79 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobutyl nonanoate - 35161-88-7

Specification

CAS No. 35161-88-7
Molecular Formula C13H25ClO2
Molecular Weight 248.79 g/mol
IUPAC Name 4-chlorobutyl nonanoate
Standard InChI InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-10-13(15)16-12-9-8-11-14/h2-12H2,1H3
Standard InChI Key RZFZERXIXGTWOI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(=O)OCCCCCl

Introduction

Structural and Chemical Properties of 4-Chlorobutyl Nonanoate

Molecular Architecture

4-Chlorobutyl nonanoate (C₁₃H₂₃ClO₂) features a chlorinated butyl chain esterified with nonanoic acid. The chlorine atom at the terminal position of the butyl group introduces polarity, while the nonanoate moiety contributes hydrophobic characteristics. This dual nature influences solubility, reactivity, and phase behavior.

Physicochemical Parameters

Based on homologous compounds, key properties are inferred:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight258.77 g/molSum of atomic masses
Boiling Point240–260 °C (lit.)Methyl nonanoate (210 °C) + 4-chlorobutyl group adjustment
Density1.02–1.08 g/cm³4-Chlorobutyl acetate (1.072 g/mL)
Refractive Index1.435–1.445Analogous esters
SolubilityMiscible in organic solvents (e.g., chloroform, ethyl acetate); immiscible in water Polarity trends

The chlorine atom enhances density and boiling point compared to non-chlorinated esters, as seen in 4-chlorobutyl acetate .

Synthetic Pathways and Optimization

Esterification of 4-Chlorobutanol and Nonanoic Acid

The most straightforward route involves acid-catalyzed esterification:
4-Chlorobutanol+Nonanoic AcidH+4-Chlorobutyl Nonanoate+H2O\text{4-Chlorobutanol} + \text{Nonanoic Acid} \xrightarrow{H^+} \text{4-Chlorobutyl Nonanoate} + \text{H}_2\text{O}
Yields depend on reaction conditions, with typical parameters including:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%)

  • Temperature: 80–120 °C

  • Reflux Time: 6–12 hours

  • Solvent: Toluene or dichloromethane (azeotropic removal of water)

Alternative Methods Inspired by Patent Literature

A patent detailing 4-chlorobutyryl chloride synthesis suggests adapting transesterification or acyl chloride routes:

  • Transesterification:
    Methyl Nonanoate+4-ChlorobutanolLipase4-Chlorobutyl Nonanoate+Methanol\text{Methyl Nonanoate} + \text{4-Chlorobutanol} \xrightarrow{\text{Lipase}} \text{4-Chlorobutyl Nonanoate} + \text{Methanol}
    Enzymatic methods offer selectivity and milder conditions, as demonstrated in methyl pelargonate synthesis .

  • Acyl Chloride Intermediate:
    Nonanoyl Chloride+4-Chlorobutanol4-Chlorobutyl Nonanoate+HCl\text{Nonanoyl Chloride} + \text{4-Chlorobutanol} \rightarrow \text{4-Chlorobutyl Nonanoate} + \text{HCl}
    This method avoids water formation, improving yields (>85%) .

Catalytic Efficiency and Reusability

Data from a 4-chlorobutyryl chloride patent highlight catalyst stability:

CatalystCyclesYield (%)
Catalyst A689.8–91.1
Catalyst B788.5–91.1

Similar trends are expected for 4-chlorobutyl nonanoate, with amine or Lewis acid catalysts enabling recyclability.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

4-Chlorobutyl esters are precursors in cyclic ADP-ribose analogs , which modulate calcium signaling. The nonanoate chain may enhance lipid solubility, improving cell membrane permeability.

Flavor and Fragrance Industry

Nonanoate esters contribute fruity or floral notes . Chlorination could alter volatility and odor thresholds, enabling novel fragrance profiles.

Polymer Plasticizers

Chlorinated esters improve flexibility in PVC and other polymers. The long alkyl chain of nonanoate may reduce migration compared to shorter-chain analogs .

Future Research Directions

  • Thermodynamic Studies: Precise measurement of vapor-liquid equilibria and partition coefficients.

  • Toxicology Profiling: EC₅₀ and LD₅₀ assays to establish safety thresholds.

  • Catalyst Design: Immobilized enzymes or mesoporous catalysts for greener synthesis.

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